BC2059

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tegavivint is a first-in-class small molecule inhibitor of Wnt-β-catenin signaling. It functions by disrupting the interaction between β-catenin and transducin beta-like protein 1 (TBL1), leading to the degradation of nuclear β-catenin . Aberrant Wnt signaling is a key mechanism in cancer biology, resulting in uncontrolled transcription of pro-oncogenic Wnt target genes .

Wirkmechanismus

Target of Action

Tegatrabetan primarily targets Transducin Beta-Like 1 (TBL1X) . TBL1X is a scaffold protein that plays a crucial role in the Wnt/β-catenin signaling pathway .

Mode of Action

Tegatrabetan acts as a β-Catenin antagonist . It disrupts the binding of β-catenin with TBL1X, inhibiting proteasomal degradation and downregulating nuclear β-catenin expression . This disruption prevents the formation of the TBL1X/β-catenin complex, which is essential for the transcriptional activity of nuclear β-catenin .

Biochemical Pathways

The primary biochemical pathway affected by Tegatrabetan is the Wnt/β-catenin signaling pathway . By disrupting the interaction between β-catenin and TBL1X, Tegatrabetan inhibits the transcriptional activity of nuclear β-catenin, which is a key mediator of the Wnt signaling pathway . This results in the downregulation of Wnt target genes, including oncogenes such as c-MYC and survivin .

Pharmacokinetics

It’s known that tegatrabetan is soluble in dmso and water , which suggests it may have good bioavailability

Result of Action

Tegatrabetan has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including acute myeloid leukemia (AML) HL-60, OCI-AML3, and MV4-11 cells . It also induces a modest but significant accumulation of cells in the G0/G1 phase of the cell cycle . In animal models, Tegatrabetan has been shown to significantly improve survival rates .

Biochemische Analyse

Biochemical Properties

Tegatrabetan plays a significant role in biochemical reactions by interacting with β-catenin and TBL1 . It disrupts the binding of β-catenin with TBL1, inhibiting proteasomal degradation and reducing the nuclear levels of β-catenin .

Cellular Effects

Tegatrabetan has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Tegatrabetan disrupts the TBL1-beta-catenin complex and inhibits beta catenin signaling .

Molecular Mechanism

The molecular mechanism of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Dosage Effects in Animal Models

In animal models, Tegatrabetan has shown significant effects at different dosages . For instance, in a phase I dose escalation study, Tegatrabetan was administered at six dose levels from 0.5 - 5 mg/kg . The study found that Tegatrabetan was well-tolerated and the recommended phase 2 dose (RP2D) was declared at 5 mg/kg based on pharmacologically relevant plasma concentrations and preliminary efficacy .

Metabolic Pathways

Tegatrabetan is involved in the Wnt-signaling pathway . It binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Subcellular Localization

The subcellular localization of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan disrupts the binding of β-catenin with TBL1, leading to the degradation of nuclear β-catenin .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for Tegavivint are not extensively detailed in publicly available literature. it is known that Tegavivint is administered intravenously in clinical settings . The industrial production methods likely involve complex organic synthesis techniques, but specific details are proprietary to the manufacturing companies.

Analyse Chemischer Reaktionen

Tegavivint geht hauptsächlich Interaktionen ein, die die Bindung von β-Catenin an TBL1 stören . Diese Störung hemmt die β-Catenin-Signaltransduktion, die für das Wachstum und das Überleben bestimmter Krebszellen entscheidend ist . Das Hauptprodukt dieser Reaktion ist die Degradation des nukleären β-Catenins, was zu einer reduzierten Transkription von onkogenen Genen führt .

Wissenschaftliche Forschungsanwendungen

Tegavivint hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere im Bereich der Onkologie, als vielversprechend erwiesen. Es hat eine Antitumoraktivität in präklinischen Modellen von soliden pädiatrischen Tumoren gezeigt, darunter Osteosarkom, Ewing-Sarkom und Lymphom . Klinische Studien laufen, um seine Wirksamkeit bei der Behandlung von rezidivierenden oder refraktären soliden Tumoren zu bewerten, darunter Lymphome und Desmoid-Tumoren . Zusätzlich wurde Tegavivint hinsichtlich seines Potenzials zur Hemmung des Tumorwachstums in Modellen des Leberzellkarzinoms untersucht .

Wirkmechanismus

Tegavivint übt seine Wirkungen aus, indem es an TBL1 bindet, ein Protein, das für die kanonische Wnt-regulierte Gentranskription notwendig ist . Indem es den TBL1-β-Catenin-Komplex stört, verhindert Tegavivint die nukleäre β-Catenin-Signaltransduktion und onkogene Aktivität . Diese Hemmung führt zur Degradation des nukleären β-Catenins und einer anschließenden Reduktion der Transkription von pro-oncogenen Wnt-Zielgenen .

Vergleich Mit ähnlichen Verbindungen

Tegavivint ist in seinem Wirkmechanismus einzigartig, insbesondere bei der gezielten Ansteuerung der TBL1-β-Catenin-Interaktion . Ähnliche Verbindungen, die auf den Wnt-β-Catenin-Signalweg abzielen, umfassen LGK974, das die Sekretion von Wnt-Liganden hemmt, und PRI-724, das die Interaktion zwischen β-Catenin und CREB-bindenden Protein stört . Tegavivints selektive Hemmung des TBL1-β-Catenin-Komplexes unterscheidet es von diesen anderen Verbindungen .

Eigenschaften

CAS-Nummer |

1227637-23-1 |

|---|---|

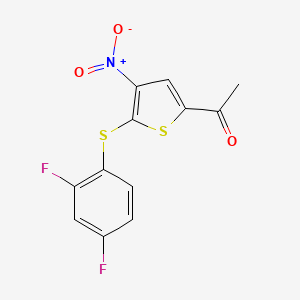

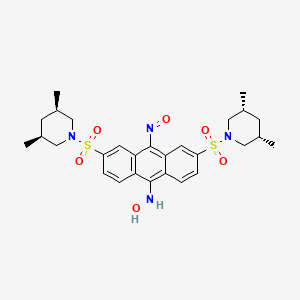

Molekularformel |

C28H36N4O6S2 |

Molekulargewicht |

588.7 g/mol |

IUPAC-Name |

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |

InChI |

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3 |

InChI-Schlüssel |

OMWCXCBGEFHCTN-UHFFFAOYSA-N |

SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

Isomerische SMILES |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |

Kanonische SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan, |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.